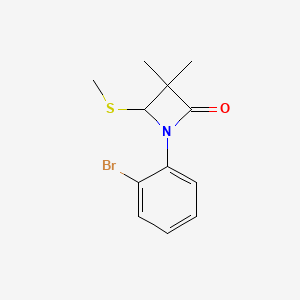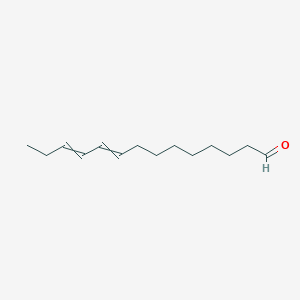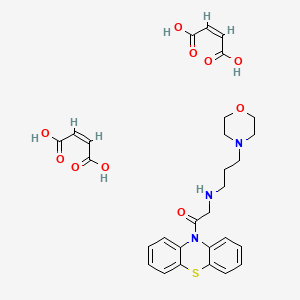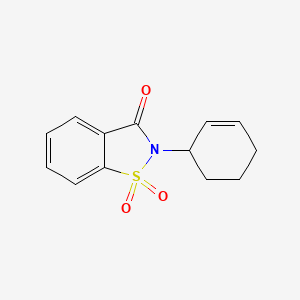
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a propanoyloxy group, and a methylprop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with propanoic acid, followed by the introduction of a methyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the (E)-2-methylprop-2-enoic acid moiety through a Wittig reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and alkylation reactions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the efficiency of these reactions. Additionally, the Wittig reaction can be optimized by using phosphonium salts and strong bases like sodium hydride.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or propanoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or the induction of cell death in cancer cells. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxyphenylacetic acid
- 3-methoxy-4-hydroxyphenylacetic acid
- 2-methyl-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propanoyloxy groups, along with the (E)-2-methylprop-2-enoic acid moiety, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C14H16O5 |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-4-13(15)19-12-8-10(5-6-11(12)18-3)7-9(2)14(16)17/h5-8H,4H2,1-3H3,(H,16,17)/b9-7+ |
InChI-Schlüssel |
VRSONNBRYZWCOG-VQHVLOKHSA-N |
Isomerische SMILES |
CCC(=O)OC1=C(C=CC(=C1)/C=C(\C)/C(=O)O)OC |
Kanonische SMILES |
CCC(=O)OC1=C(C=CC(=C1)C=C(C)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)





![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
